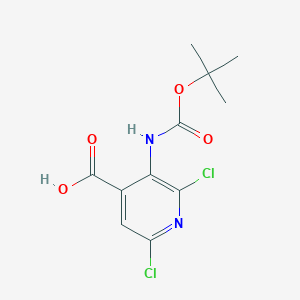
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((叔丁氧羰基)氨基)-2,6-二氯异烟酸是一种化学化合物,属于叔丁氧羰基 (Boc) 保护氨基酸类。它以叔丁氧羰基连接到氨基,氨基再连接到二氯异烟酸基团为特征。
准备方法
合成路线和反应条件
3-((叔丁氧羰基)氨基)-2,6-二氯异烟酸的合成通常涉及用叔丁氧羰基保护氨基。 这可以使用二叔丁基二碳酸酯 (Boc2O) 在氢氧化钠或 4-二甲氨基吡啶 (DMAP) 等碱存在下,在乙腈中进行 。反应条件通常包括在环境温度下搅拌混合物或加热以促进反应。
工业生产方法
包括 3-((叔丁氧羰基)氨基)-2,6-二氯异烟酸在内的 Boc 保护氨基酸的工业生产方法可能涉及使用流动微反应器系统。 这些系统通过对反应条件的精确控制和减少浪费来实现高效且可持续的合成 。
化学反应分析
反应类型
3-((叔丁氧羰基)氨基)-2,6-二氯异烟酸可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 可以进行还原反应以去除 Boc 保护基团,生成游离氨基酸。
取代: 异烟酸基团中的二氯基团可以使用合适的试剂替换成其他官能团。
常用试剂和条件
这些反应中使用的常用试剂包括三氟乙酸 (TFA) 用于 Boc 脱保护,硼氢化钠用于还原,以及各种亲核试剂用于取代反应 。
主要形成的产物
这些反应形成的主要产物取决于所用特定反应条件和试剂。例如,Boc 脱保护生成游离氨基酸,而取代反应可以将新的官能团引入分子中。
科学研究应用
3-((叔丁氧羰基)氨基)-2,6-二氯异烟酸在科学研究中具有多种应用,包括:
化学: 它用作合成肽和其他复杂分子的构建块。
生物学: 该化合物可用于研究酶-底物相互作用和蛋白质修饰。
工业: 该化合物可用于生产具有特定性能的专用化学品和材料。
作用机制
3-((叔丁氧羰基)氨基)-2,6-二氯异烟酸的作用机制涉及其官能团与特定分子靶标的相互作用。Boc 基团充当保护基团,防止合成过程中发生不必要的反应。 脱保护后,游离氨基可以与各种生物靶标(例如酶和受体)相互作用,影响其活性及其功能 。
相似化合物的比较
类似化合物
3-((叔丁氧羰基)氨基)甲基苯甲酸: 结构相似,但具有苯甲酸基团而不是异烟酸基团。
3-((叔丁氧羰基)氨基)苯基硼酸: 包含一个硼酸基团,用于不同的化学应用。
独特性
3-((叔丁氧羰基)氨基)-2,6-二氯异烟酸的独特之处在于同时具有 Boc 保护氨基和二氯异烟酸基团。这种组合为研究和工业中的各种应用提供了独特的反应性和潜力。
属性
分子式 |
C11H12Cl2N2O4 |
|---|---|
分子量 |
307.13 g/mol |
IUPAC 名称 |
2,6-dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)15-7-5(9(16)17)4-6(12)14-8(7)13/h4H,1-3H3,(H,15,18)(H,16,17) |
InChI 键 |
IHNZMJVLJGVIDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















